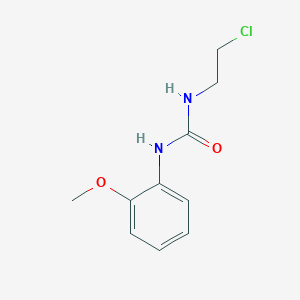

1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Medicinal Chemistry

Urea derivatives represent a cornerstone in the field of medicinal chemistry, demonstrating a remarkable versatility that has led to their incorporation into a wide array of therapeutic agents. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, possesses the unique ability to act as both a hydrogen bond donor and acceptor. This feature allows for robust interactions with biological targets, primarily proteins, influencing their conformation and function. Consequently, urea-based compounds have been successfully developed as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. Their prevalence is evident in the number of clinically approved drugs containing this functional group, spanning diverse therapeutic areas including oncology, virology, and cardiology. The structural simplicity and synthetic accessibility of the urea scaffold further contribute to its appeal, providing a reliable platform for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

Overview of N-Phenyl-N'-(2-Chloroethyl)ureas (CEUs) as Agents of Research Interest

Within the broad class of urea derivatives, N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a significant family of compounds with pronounced biological activity, particularly as potential antineoplastic agents. The defining structural feature of CEUs is the presence of a reactive 2-chloroethyl group, which confers alkylating properties to these molecules. This allows them to form covalent bonds with nucleophilic residues in biological macromolecules. A primary mechanism of action for many CEUs is the disruption of microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. Research has demonstrated that CEUs can covalently bind to β-tubulin, a key component of microtubules, often near the colchicine-binding site. nih.gov This interaction disrupts the normal process of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov The cytotoxic effects of various CEU analogues have been evaluated against a range of human tumor cell lines, with some derivatives exhibiting potent growth inhibitory activity at micromolar to nanomolar concentrations. ulaval.ca

Research Significance of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea within the CEU Class

This compound is a specific analogue within the CEU class, distinguished by the presence of a methoxy (B1213986) group at the ortho (2-position) of the phenyl ring. The research significance of this particular compound lies in the exploration of how substitutions on the phenyl ring modulate the biological activity of the CEU pharmacophore. The nature and position of these substituents can profoundly influence the compound's lipophilicity, electronic properties, and steric profile. These factors, in turn, can affect its membrane permeability, metabolic stability, and affinity for the target protein.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| Predicted Boiling Point | 335.8 ± 42.0 °C |

| Predicted Density | 1.248 ± 0.06 g/cm³ |

| Predicted pKa | 13.09 ± 0.46 |

Note: The boiling point, density, and pKa values are predicted and may vary from experimentally determined values.

Synthesis

The synthesis of N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including this compound, generally follows a straightforward and well-established synthetic route. The most common method involves the nucleophilic addition of a substituted aniline (B41778) to 2-chloroethyl isocyanate.

In the case of this compound, the synthesis would proceed via the reaction of 2-methoxyaniline with 2-chloroethyl isocyanate. This reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, at room temperature. The lone pair of electrons on the nitrogen atom of the 2-methoxyaniline attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage.

General Synthetic Scheme:

Figure 1: General reaction for the synthesis of this compound from 2-methoxyaniline and 2-chloroethyl isocyanate.

Figure 1: General reaction for the synthesis of this compound from 2-methoxyaniline and 2-chloroethyl isocyanate.

This synthetic approach is efficient and allows for the facile generation of a wide variety of CEU analogues by simply varying the substituted aniline starting material.

Biological Activity and Research Findings

The biological activity of N-Phenyl-N'-(2-chloroethyl)ureas is primarily attributed to their ability to act as soft alkylating agents, leading to the disruption of microtubule function and potent cytotoxic effects against cancer cells. While specific experimental data on the biological activity of this compound is limited in publicly available literature, the activity of closely related analogues provides a strong basis for its expected mechanism of action and potential efficacy.

Mechanism of Action: Microtubule Disruption

CEUs are known to exert their cytotoxic effects by covalently binding to β-tubulin, a critical protein for the formation and function of microtubules. nih.gov This covalent modification disrupts the dynamic instability of microtubules, which is essential for the proper segregation of chromosomes during mitosis. The consequence of this disruption is an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis. nih.gov The 2-chloroethyl group of the CEU molecule is the reactive moiety responsible for the alkylation of nucleophilic residues, such as cysteine or glutamate, within the colchicine-binding site of β-tubulin. nih.govresearchgate.net

Cytotoxicity of Related CEU Analogues

Studies on a range of CEU derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines. The potency of these compounds is highly dependent on the nature and position of the substituent on the phenyl ring. For instance, research has shown that the introduction of hydrophobic groups at the para-position of the phenyl ring can enhance cytotoxic activity. The table below presents the 50% growth inhibition (GI₅₀) values for some representative CEU analogues against different cancer cell lines, illustrating the impact of phenyl ring substitution on their anticancer activity.

| Compound | Substitution Pattern | Cell Line | GI₅₀ (µM) |

| Analogue 1 | 4-tert-butyl | LoVo (Colon) | 4 |

| Analogue 2 | 4-methyl | LoVo (Colon) | 20 |

| Analogue 3 | 4-(p-butyrate) | LoVo (Colon) | 28 |

| Analogue 4 | 3-(ω-hydroxyalkyl) | HT-29 (Colon) | 0.25 - 8 |

| Analogue 5 | 3-(ω-hydroxyalkyl) | M21 (Melanoma) | 0.25 - 8 |

| Analogue 6 | 3-(ω-hydroxyalkyl) | MCF-7 (Breast) | 0.25 - 8 |

Data for Analogue 1, 2, and 3 sourced from mdpi.com. Data for Analogue 4, 5, and 6 sourced from ulaval.ca.

The specific biological activity of this compound would need to be determined experimentally to ascertain the precise influence of the ortho-methoxy group on its cytotoxicity and tubulin-binding affinity. However, based on the established mechanism of the CEU class, it is hypothesized to function as a microtubule-disrupting agent with potential antineoplastic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGNNBOIUJWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Synthetic Pathway Elucidation

Established Methodologies for N-Phenyl-N'-(2-Chloroethyl)urea Synthesis

The foundational structure of 1-(2-chloroethyl)-3-(2-methoxyphenyl)urea is the N-Phenyl-N'-(2-chloroethyl)urea (CEU) backbone. The synthesis of this class of compounds has been approached through several established methods.

Nucleophilic Addition Reactions of Aniline (B41778) Derivatives with 2-Chloroethyl Isocyanate

The most direct and widely employed method for synthesizing N-Phenyl-N'-(2-chloroethyl)ureas is the nucleophilic addition of a substituted aniline to 2-chloroethyl isocyanate. ulaval.ca This reaction is typically straightforward and efficient.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the aniline derivative attacking the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final urea (B33335) product. The reaction is often carried out in a dry aprotic solvent, such as dichloromethane, to prevent unwanted side reactions of the highly reactive isocyanate. ulaval.caulaval.ca

For example, the preparation of various CEU derivatives has been successfully achieved by adding 2-chloroethylisocyanate dropwise to a cooled solution of the corresponding aniline in dry dichloromethane. ulaval.ca The reaction mixture is then typically stirred at room temperature for an extended period to ensure completion. ulaval.ca This method's versatility allows for the synthesis of a wide array of CEU analogues by simply varying the substituents on the starting aniline.

| Reactant 1 | Reactant 2 | Solvent | Product Class |

| Substituted Aniline | 2-Chloroethyl Isocyanate | Dichloromethane | N-Phenyl-N'-(2-chloroethyl)urea |

| 3-Hydroxyaniline | 2-Chloroethyl Isocyanate | Dichloromethane | N-(hydroxyphenyl)-N'-(2-chloroethyl)urea ulaval.ca |

| 3-Methoxyaniline | 2-Chloroethyl Isocyanate | Dichloromethane | 1-(2-Chloroethyl)-3-(3-methoxyphenyl)urea ulaval.ca |

Phosgene-Free Synthetic Protocols for Urea Formation

Considering the high toxicity of phosgene (B1210022), a traditional reagent for synthesizing isocyanates (precursors to ureas), significant effort has been dedicated to developing phosgene-free synthetic routes. researchgate.netresearchgate.netrsc.org These methods are inherently safer and more environmentally friendly. rsc.org

Alternative reagents, often referred to as phosgene substitutes, have been successfully utilized. These include triphosgene, a solid and therefore safer alternative to gaseous phosgene, as well as reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and various carbonates. rsc.orgrsc.org Another approach involves the in-situ generation of isocyanates through rearrangements like the Curtius, Hofmann, or Lossen rearrangements, which avoids the isolation of the hazardous isocyanate intermediate. rsc.org

More recent innovations include the use of 3-substituted dioxazolones as isocyanate surrogates in a metal-free process, which can generate unsymmetrical arylureas under mild conditions. tandfonline.com These phosgene-free protocols represent a significant advancement in the sustainable synthesis of urea-based compounds.

| Phosgene Substitute/Method | Description | Key Advantage |

| Triphosgene | A solid, stable crystalline compound that acts as a source of phosgene in situ. rsc.orgmdpi.com | Safer to handle and store than gaseous phosgene. |

| 1,1'-Carbonyldiimidazole (CDI) | Reacts with amines to form an intermediate that can then react with a second amine to form a urea. rsc.org | Avoids the use of highly toxic reagents. |

| Dioxazolones | Serve as precursors for the in-situ generation of isocyanate intermediates. tandfonline.com | Enables a phosgene- and metal-free synthesis. tandfonline.com |

| Rearrangement Reactions | Methods like Hoffmann, Curtius, and Lossen generate isocyanates in situ from other functional groups. rsc.org | Avoids the direct handling of isocyanates. |

Synthesis of this compound and Related Methoxy-Substituted Analogues

The specific synthesis of this compound follows the general principle of nucleophilic addition. The reaction involves reacting 2-methoxyaniline with 2-chloroethyl isocyanate.

While the direct synthesis for the 2-methoxy isomer is not explicitly detailed in the provided sources, the synthesis of the closely related 3-methoxy analogue, 1-(2-chloroethyl)-3-(3-methoxyphenyl)urea, has been described. ulaval.ca In this procedure, 2-chloroethylisocyanate is added to a cold solution of 3-methoxyaniline in dry dichloromethane. ulaval.ca The reaction is then allowed to proceed at room temperature. ulaval.ca This well-documented synthesis provides a reliable template for producing the 2-methoxy and 4-methoxy substituted analogues by substituting the starting aniline accordingly.

| Compound Name | Aniline Precursor | Isocyanate Precursor | Reference Method |

| This compound | 2-Methoxyaniline | 2-Chloroethyl Isocyanate | Inferred from analogues |

| 1-(2-Chloroethyl)-3-(3-methoxyphenyl)urea | 3-Methoxyaniline | 2-Chloroethyl Isocyanate | Documented Synthesis ulaval.ca |

| 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea | 4-Methoxyaniline | 2-Chloroethyl Isocyanate | Inferred from analogues |

Advanced Synthetic Strategies for Novel CEU Analogues and Derivatives

To explore and optimize the properties of chloroethylureas, more advanced synthetic strategies are employed. These include intramolecular cyclization to form new heterocyclic systems and the creation of hybrid molecules that combine the CEU pharmacophore with other known biologically active scaffolds.

Strategies for Cyclization of the 2-Chloroethylurea (B1347274) Moiety

The 2-chloroethylurea moiety is susceptible to intramolecular cyclization. This reactivity can be harnessed to generate novel heterocyclic structures. For instance, N-phenyl-N'-bis(2-chloroethyl)urea has been shown to rearrange in an ethanol (B145695) solution to form a 2-(N-phenylimino)-3-(2'-chloroethyl)-oxazolidine hydrochloride. cdnsciencepub.com This transformation involves the nucleophilic attack of the urea's oxygen or nitrogen atom on the electrophilic carbon bearing the chlorine atom, leading to the formation of a five-membered ring. Such cyclization reactions can significantly alter the chemical and biological properties of the parent molecule.

Rational Design and Synthesis of Molecular Hybrids (e.g., with Combretastatin (B1194345) A-4 Scaffold)

A promising strategy in medicinal chemistry is the creation of molecular hybrids, where two or more pharmacophores are combined into a single molecule. This approach has been applied to CEUs by designing derivatives that mimic the structure of Combretastatin A-4, a potent natural antimitotic agent. nih.gov

The synthesis of these hybrids involves designing CEU analogues where the phenyl ring is substituted in a manner that resembles the trimethoxyphenyl ring of Combretastatin A-4. nih.gov The goal is to create molecules that potentially combine the alkylating properties of the chloroethylurea moiety with the tubulin-binding characteristics of the combretastatin scaffold. nih.gov The synthesis of these complex molecules often requires multi-step sequences, potentially utilizing cross-coupling reactions like the Suzuki or Wittig reactions, which are common in the synthesis of Combretastatin A-4 and its derivatives. uobasrah.edu.iq This rational design approach aims to develop novel compounds with enhanced or unique biological activities. nih.govmdpi.com

Introduction of Diverse Substituents on the Aromatic Ring System

The modification of the aromatic ring of 1-(2-Chloroethyl)-3-arylurea compounds is a critical strategy for optimizing their biological activity. Research has focused on introducing a variety of substituents at different positions on the phenyl group to investigate the structure-activity relationships (SAR) and enhance properties such as cytotoxicity against tumor cell lines. nih.govsphinxsai.com The primary synthetic route to achieve this involves the reaction of an appropriately substituted aniline with 2-chloroethyl isocyanate. researchgate.net This straightforward addition reaction allows for the generation of a diverse library of analogs, enabling detailed exploration of the chemical space around the aromatic core.

Systematic SAR studies have demonstrated that the nature, position, and size of the substituent on the phenyl ring significantly influence the compound's efficacy. nih.gov Early investigations revealed that both the exocyclic urea function and the N'-(2-chloroethyl) moiety are essential for cytotoxic activity. nih.govsphinxsai.com Subsequent research has focused on the aryl portion of the molecule.

Influence of Alkyl and Halogen Substituents

Detailed studies have shown that the introduction of specific alkyl and halogen groups can lead to compounds with significantly enhanced antiproliferative activity compared to unsubstituted analogs. nih.govnih.gov For instance, the presence of a branched alkyl chain or a halogen atom at the 4-position of the phenyl ring has been identified as a key requirement for potent cytotoxicity. nih.gov

Research into a series of N-aryl-N'-(2-chloroethyl)ureas (CEUs) provided quantitative data on the impact of these substitutions. The cytotoxic activity of these derivatives was evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (ID50) serving as a measure of efficacy. For example, derivatives with a 4-methyl and a 4-tert-butyl substituent on the benzene (B151609) ring were synthesized and tested on LoVo human colon adenocarcinoma cells. nih.gov The 4-tert-butyl derivative, in particular, showed very high cytotoxicity. nih.gov

The findings from these studies are summarized in the table below, illustrating the relationship between the aromatic substituent and cytotoxic activity.

| Compound | Aromatic Ring Substituent (R) | Cell Line | Cytotoxicity (ID50) µM | Source |

|---|---|---|---|---|

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 4-(CH2)3COOCH3 | LoVo | 28 | nih.gov |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | 4-Methyl | LoVo | 20 | nih.gov |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | 4-tert-Butyl | LoVo | 4 | nih.gov |

This data clearly indicates that increasing the steric bulk of the alkyl group at the para-position of the aromatic ring, from methyl to tert-butyl, results in a substantial increase in cytotoxic potency. nih.gov These new CEU derivatives were found to be significantly more cytotoxic than the established nitrogen mustard drug, chlorambucil. researchgate.net

Further synthetic efforts have explored a wider range of substituents, including various fluoro and chloro groups on the phenyl ring, as well as more complex fused ring systems like fluorenyl and indanyl groups. nih.govresearchgate.net These explorations confirm that the aromatic moiety is a highly tunable component of the pharmacophore, allowing for the fine-tuning of its biological profile. The general synthetic approach remains consistent: the reaction of an amine with an isocyanate or a phosgene equivalent to form the urea linkage. nih.govmdpi.com

Structure Activity Relationship Sar and Structural Optimization

Influence of Aromatic Ring Substituents on Biological Activity Profiles

Systematic modifications of the phenyl ring have demonstrated that both electronic properties and the steric bulk of substituents are crucial determinants of cytotoxicity.

The position of the methoxy (B1213986) group on the phenyl ring influences the electronic environment of the entire molecule, which can affect binding affinity and reactivity. While direct comparative studies of the ortho-, meta-, and para-methoxy isomers of 1-(2-chloroethyl)-3-phenylurea (B11988692) are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that positional changes would alter the compound's activity. The ortho position, as seen in the title compound, can exert steric hindrance that may affect the conformation of the urea (B33335) linkage and its interaction with biological targets. Positional isomers such as 1-(2-Chloroethyl)-3-(3-methoxyphenyl)urea and 1-(2-chloroethyl)-3-(p-methoxyphenyl)urea have been synthesized, indicating scientific interest in exploring the impact of the methoxy group's location. ulaval.canist.gov The electronic effect of the methoxy group—a strong electron-donating group through resonance and a weak electron-withdrawing group through induction—varies with its position, thereby modulating the reactivity of the entire scaffold.

The length and functionality of alkyl and alkoxy chains attached to the phenyl ring play a significant role in modulating the antiproliferative activity of CEU derivatives. Research into series of N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas has shown that potency is dependent on the chain length. ulaval.caulaval.caresearchgate.net A clear SAR trend was observed where increasing the alkyl chain length bearing a terminal hydroxyl group from two to five carbons led to a progressive increase in growth inhibitory activity. ulaval.ca The compound N-[3-(5-Hydroxypentyl)phenyl]-N'-(2-chloroethyl)urea, with a five-carbon chain, was found to be particularly potent, exhibiting growth inhibitory (GI50) values in the nanomolar range, representing an order of magnitude increase in potency compared to many other hydrophobic CEU analogues. ulaval.caresearchgate.net This suggests an optimal chain length for interaction with the target site. Further extension of the chain to six or seven carbons did not result in a further increase in potency. ulaval.ca The presence of a terminal hydroxyl group on the alkyl chain was also identified as a key feature for enhancing potency. ulaval.caresearchgate.net

| Compound | Phenyl Ring Substitution | Chain Length (n) | GI50 (µM) on HT-29 Cells |

|---|---|---|---|

| Analogue 1 | 3-(CH₂)n-OH | 2 | ~5.0 |

| Analogue 2 | 3-(CH₂)n-OH | 3 | ~2.0 |

| Analogue 3 | 3-(CH₂)n-OH | 4 | ~0.8 |

| Analogue 4 | 3-(CH₂)n-OH | 5 | ~0.25 |

Data is illustrative, based on trends described in sources ulaval.caresearchgate.net.

Contribution of the N'-(2-Chloroethyl)urea Pharmacophore to Bioactivity

The N'-(2-chloroethyl)urea moiety is the quintessential pharmacophore of this class of compounds, responsible for their characteristic biological action. nih.gov This group functions as a monoalkylating agent, forming covalent bonds with nucleophilic residues of target proteins. researchgate.netulaval.ca The primary mechanism of action for many potent CEUs is the selective alkylation of β-tubulin, which disrupts microtubule assembly and leads to cell cycle arrest in the G2/M phase. nih.govnih.gov

The absolute necessity of the chloroethyl group for cytotoxicity is demonstrated by comparative studies. Derivatives where the chlorine atom is replaced by hydrogen, such as N-phenyl-N'-(2-ethyl)urea, are devoid of antiproliferative activity. nih.gov This confirms that the electrophilic character of the terminal carbon, facilitated by the chlorine leaving group, is indispensable for the covalent modification of the biological target. The urea linkage itself is also critical, likely playing a role in orienting the molecule within the binding site through hydrogen bonding interactions. ulaval.ca In related chloroethylnitrosourea compounds, the therapeutic activity is mainly attributed to the cross-linking potential afforded by the chloroethyl group. nih.gov

Conformational and Stereochemical Considerations in SAR

The three-dimensional structure and flexibility of CEU molecules are critical for their interaction with biological targets. The urea functional group can adopt different conformations, typically described as trans-trans, cis-trans, or cis-cis, referring to the orientation of the substituents relative to the carbonyl group. nih.gov The N-aryl-N'-alkyl urea system is known to exist in different low-energy conformations, with the planarity of the urea system being important for electron delocalization. nih.govresearchgate.net The specific conformation adopted can be influenced by substituents on the phenyl ring and the alkyl chain, affecting how the molecule fits into a protein binding site. nih.gov

The importance of stereochemistry has been explicitly demonstrated through structural modifications of the chloroethyl chain. The introduction of a methyl group at the 1-position of the N'-(2-chloroethyl) moiety, creating a chiral center, resulted in N'-(1-methyl-2-chloro)ethylurea derivatives with enantio-dependent cytotoxicity. nih.gov This finding indicates that the biological target recognizes a specific stereoisomer, highlighting the importance of the three-dimensional arrangement of the pharmacophore for optimal interaction and alkylation kinetics. nih.gov This stereochemical dependence underscores that a precise orientation of the alkylating group is necessary for an effective reaction with the target residue on β-tubulin. nih.gov

Bioisosteric Replacement Strategies within the CEU Scaffold

Bioisosteric replacement is a key strategy for optimizing the properties of lead compounds. Within the CEU scaffold, several modifications have been explored to modulate activity and specificity. One approach involved replacing the reactive 2-chloroethyl moiety with other electrophilic groups. nih.gov For instance, N-phenyl-N'-(2-chloroacetyl)urea derivatives were synthesized; while these compounds were cytotoxic, they were not specific for the G2/M phase of the cell cycle, unlike the parent CEUs. nih.gov

Another bioisosteric approach has been the replacement of the urea linkage itself or the modification of the alkylating group into a cyclic form. The synthesis of N-aryl amino-2-oxazoline derivatives, which can be considered bioisosteres of the cyclized intermediate of the chloroethylurea group, showed that these compounds could retain the ability to bind irreversibly to the colchicine-binding site on tubulin and arrest the cell cycle in the G2/M phase. nih.gov These results suggest that while the 2-chloroethyl group is highly effective, other electrophilic moieties can be tolerated, although they may alter the specificity of the compound. nih.gov Broader strategies include the replacement of the phenyl ring with other aromatic or saturated cyclic systems to improve properties like solubility and metabolic stability. drughunter.comresearchgate.net

Elucidation of Molecular and Cellular Mechanisms of Action

Cellular Cycle Perturbation and Related Phenotypes

By disrupting microtubule dynamics, 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea and related CEUs effectively halt the cell division process. The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, triggering a cell cycle checkpoint.

This interference results in a potent arrest of the cell cycle in the G2/M phase (the gap 2 and mitosis phases). nih.govresearchgate.net Cells are unable to progress through mitosis and enter a state of mitotic arrest. nih.gov This arrest can be observed and quantified using flow cytometry, which shows a significant accumulation of cells with a G2/M DNA content. Prolonged arrest at this checkpoint can ultimately trigger programmed cell death, or apoptosis, which is a common fate for cells with catastrophic mitotic errors. While many CEUs induce G2/M arrest, it is noteworthy that other derivatives in this class have been shown to cause a G1/S phase arrest by targeting a different protein, prohibitin, indicating the potential for nuanced structure-activity relationships within this chemical family. nih.govulaval.canih.gov

| Cellular Event | Observation | Primary Mechanism |

|---|---|---|

| Cytoskeleton Integrity | Loss of filamentous microtubule network nih.govresearchgate.net | Inhibition of tubulin polymerization nih.gov |

| Cell Cycle Progression | Accumulation of cells in G2/M phase nih.govresearchgate.net | Failure to form a functional mitotic spindle nih.gov |

| Cellular Phenotype | Mitotic arrest, leading to apoptosis | Activation of the mitotic checkpoint |

Induction of Cell Cycle Arrest (G2/M, G0/G1, S-phase)

A significant mechanism of action for the chemical class to which this compound belongs is the induction of cell cycle arrest. The specific phase of the cell cycle that is halted appears to be dependent on the chemical structure of the particular derivative. nih.gov

Studies on various aryl chloroethyl ureas have demonstrated distinct patterns of cell cycle inhibition:

G0/G1 Phase Arrest : Certain derivatives, particularly those with lower cycloalkyl or cycloalkoxy groups on the phenyl ring, have been shown to block cell division in the G0/G1 phase. nih.gov For example, cyclohexylphenyl-chloroethyl urea (B33335) (CCEU) was found to cause a significant increase in the G1 phase cell population, leading to a reduction in the number of cells entering the S phase. nih.gov

G2/M Phase Arrest : In contrast, other derivatives, such as iodophenyl-chloroethyl urea (ICEU), induce an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This G2/M block is often associated with the disruption of microtubule function. nih.gov

This differential effect suggests that the substitution pattern on the aryl ring is a key determinant of the specific cell cycle checkpoint that is targeted.

| Chloroethyl Urea Derivative | Primary Phase of Cell Cycle Arrest | Associated Molecular Target/Mechanism |

|---|---|---|

| Cyclohexylphenyl-chloroethyl urea (CCEU) | G0/G1, G1/S | Alkylation of Prohibitin-1 nih.gov |

| Iodophenyl-chloroethyl urea (ICEU) | G2/M | Alkylation of β-tubulin nih.gov |

| Other Cycloalkyl/Cycloalkoxy CEUs | G0/G1 | Presumably via Thioredoxin-1 alkylation nih.gov |

Mechanisms Leading to Programmed Cell Death (e.g., Anoikis)

Programmed cell death is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. frontiersin.orgfrontiersin.org Anoikis is a specific type of programmed cell death that occurs when cells detach from the extracellular matrix. frontiersin.orgnih.gov The ability of cancer cells to survive without proper attachment, known as anoikis resistance, is crucial for metastasis. frontiersin.org

Aryl chloroethyl ureas can trigger cell death, in some cases through an unconventional mitochondrial-dependent process. aacrjournals.org This is initiated by the covalent binding of the compound to proteins on the mitochondrial membrane, which can lead to the opening of the mitochondrial permeability transition pore (PTP). aacrjournals.org This disruption of mitochondrial integrity can initiate a cascade of events leading to cell death. While not directly classified as anoikis, this mitochondrial-mediated pathway represents a key mechanism for inducing programmed cell death in tumor cells.

Identification and Characterization of Non-Tubulin Molecular Targets

While some early chloroethyl ureas were known to target β-tubulin, subsequent research has identified several crucial non-tubulin molecular targets that are alkylated by these compounds. aacrjournals.orgnih.gov These interactions are central to their mechanisms of inducing cell cycle arrest and cell death.

Interaction with Thioredoxin-1

Thioredoxin-1 (TRX1) has been identified as a molecular target for aryl chloroethyl ureas. nih.govnih.govresearchgate.net These compounds can covalently bind to and alkylate TRX1. nih.govresearchgate.net This interaction is significant because it can lead to the abrogation of Thioredoxin-1's nuclear translocation. nih.govnih.gov By preventing TRX1 from moving into the nucleus, these compounds may disrupt an important mechanism that contributes to chemoresistance, thereby sensitizing cancer cells to treatment. nih.gov The inhibition of TRX1's nuclear localization is thought to be a key part of the mechanism for CEUs that induce a G0/G1 cell cycle arrest. nih.gov

Binding to Prohibitin-1

Prohibitin-1 (PHB) is another specific protein target identified for this class of compounds. nih.gov Research has shown that derivatives like cyclohexylphenyl-chloroethyl urea (CCEU) specifically alkylate PHB. nih.govnih.gov Mass spectrometry analysis pinpointed the exact location of this modification to the Asp-40 residue of the protein. nih.govnih.gov

The functional consequence of PHB alkylation is directly linked to cell cycle progression. The modification leads to an increased cellular level of the PHB protein, which contributes to the accumulation of cells in the G1 phase. nih.govnih.gov This specific protein interaction helps to explain the G1/S arrest observed with certain CEU derivatives. nih.gov

Modulation of Mitochondrial Voltage-Dependent Anion Channel 1 (VDAC1)

The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has been identified as a covalent binding target for aryl chloroethyl ureas. aacrjournals.org VDAC1 acts as a gatekeeper for the passage of metabolites and ions and plays a critical role in the regulation of apoptosis. aacrjournals.org

Certain CEU derivatives have been shown to bind to VDAC1, and this interaction can directly impact mitochondrial function. aacrjournals.org Specifically, this binding can induce the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling and initiating a cell death pathway. aacrjournals.org This modulation of VDAC1 represents a direct link between the compound and the induction of mitochondrial-dependent cell death. aacrjournals.org

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Activity

The urea scaffold is a known structural motif in the design of kinase inhibitors, including those that target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com VEGFR-2 is a key receptor tyrosine kinase that plays a vital role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govwustl.edu

Modulation of Raf Kinase Signaling Pathways

There is currently no available research specifically investigating the modulatory effects of this compound on the Raf kinase signaling pathway. While other urea derivatives, such as Sorafenib, are well-documented as inhibitors of Raf kinases, this activity cannot be extrapolated to this compound without direct experimental evidence. The Ras/Raf/MEK/ERK pathway is a critical regulator of cell proliferation and survival, and its modulation by pharmaceutical agents is a key area of cancer research. However, studies directly linking this compound to any component of this cascade are absent from the current body of scientific literature.

Inhibition of Receptor Tyrosine Kinases (RTKs) and Protein Tyrosine Kinases (PTKs)

Specific data on the inhibitory activity of this compound against Receptor Tyrosine Kinases (RTKs) or non-receptor Protein Tyrosine Kinases (PTKs) is not available. Tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. google.com Many therapeutic agents are designed to target these kinases. nih.gov While some N-aryl-N'-pyrimidin-4-yl ureas have been developed as potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of RTKs, there is no such evidence for this compound. exlibrisgroup.com Research has not yet been published to indicate whether this specific compound exhibits any inhibitory effects on this class of enzymes.

Impact on NADH Oxidase Activity

The effect of this compound on NADH oxidase activity has not been documented in scientific studies. NADH oxidases are enzymes involved in cellular metabolic and signaling pathways. While some distinct sulfonylurea compounds have been shown to interact with and inhibit plasma membrane NADH oxidase, these findings are specific to the studied molecules and cannot be generalized to this compound. There is no published data to suggest that this compound impacts this enzymatic activity.

Preclinical Efficacy Assessment in in Vitro Biological Systems

Evaluation of Antiproliferative and Cytocidal Activities across Diverse Cancer Cell Lines

No specific studies detailing the antiproliferative or cytocidal activities of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea across cancer cell lines have been identified.

Dose-Response Characterization and Growth Inhibition (GI50) Determinations

There are no publicly available data tables or research findings that characterize the dose-response relationship or list the Growth Inhibition (GI50) values for this compound against any human cancer cell lines.

Cell-Based Assays for Mechanistic Investigations

Specific mechanistic studies for this compound using cell-based assays have not been reported. While research into the general class of CEUs indicates mechanisms involving cell cycle arrest and protein alkylation, these findings cannot be specifically attributed to the 2-methoxy derivative without direct experimental evidence.

Cell Cycle Progression Analysis using Advanced Cytometric Techniques

There are no published studies that have used flow cytometry or other cytometric techniques to analyze the effects of this compound on cell cycle progression in cancer cell lines.

Morphological and Ultrastructural Analysis of Cytoskeletal Disruption

No morphological or ultrastructural analyses have been published that would indicate whether this compound disrupts the cytoskeleton. While related compounds are known to target tubulin, this specific action has not been confirmed for this analogue.

Biochemical Confirmation of Protein Alkylation and Adduct Formation

There is no biochemical evidence from available research to confirm that this compound acts as a protein alkylating agent or to identify any specific protein adducts that may be formed.

Preclinical Efficacy Assessment in in Vivo Biological Systems

Antineoplastic Activity in Established Animal Models of Malignancy

No specific studies detailing the antineoplastic activity of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea in established animal models of malignancy were identified in the available literature. Research on related compounds, such as those with tert-butyl or iodo substitutions, has shown efficacy in models like L1210 leukemia and CT-26 colon carcinoma. nih.govnih.gov However, these findings cannot be directly extrapolated to the 2-methoxyphenyl derivative without specific experimental validation.

There is no published data specifically assessing the efficacy of this compound in inhibiting primary tumor growth in animal models. Investigations into other CEU derivatives have demonstrated tumor growth inhibition, which is often attributed to their mechanism of action involving microtubule disruption. nih.gov

Similarly, the anti-angiogenic potential of this compound in in vivo models has not been reported. Studies on other analogs within the CEU class have shown promise in blocking angiogenesis in assays such as the Matrigel plug and chick chorioallantoic membrane models. nih.govresearchgate.net These findings suggest that anti-angiogenesis may be a property of the broader CEU chemical scaffold, but specific data for the 2-methoxy variant is lacking.

Pharmacodynamic and Biodistribution Studies in Preclinical Models

No pharmacodynamic or biodistribution studies for this compound in preclinical models could be located in the scientific literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its interaction with its biological target in a living organism.

Computational Chemistry and Structural Biology Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-phenyl-N'-(2-chloroethyl)ureas (CEUs), including the 2-methoxyphenyl derivative, docking simulations are primarily used to explore their interaction with their biological target, β-tubulin. These simulations place the ligand (the CEU derivative) into the binding site of the protein (tubulin) to predict the conformation and affinity of the ligand-receptor complex.

Molecular docking simulations predict the most stable binding pose of a ligand within a target's binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For CEU derivatives, these simulations are crucial for understanding how they orient themselves within the colchicine-binding site on β-tubulin. The predicted pose helps to rationalize the molecule's activity by showing how its functional groups are positioned to interact with key amino acid residues. A lower docking score generally indicates a more favorable binding interaction, suggesting higher potential biological activity. This predictive capability allows for the virtual screening of numerous derivatives to prioritize which compounds should be synthesized and tested experimentally.

Beyond predicting the binding pose, docking studies illuminate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For CEU derivatives, docking can reveal, for example, hydrogen bonds forming between the urea (B33335) moiety and polar residues in the binding pocket, or hydrophobic interactions between the methoxyphenyl ring and nonpolar regions of the target. Identifying these key interactions is fundamental to understanding the structure-activity relationship (SAR) and provides a roadmap for designing modifications to the molecule to enhance binding affinity and, consequently, biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For CEU derivatives, 3D-QSAR approaches like CoMFA and CoMSIA are particularly valuable as they consider the three-dimensional properties of the molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. In studies involving N-phenyl-N'-(2-chloroethyl)ureas, a series of 56 derivatives was analyzed to understand their cell growth inhibition activities. nih.gov The CoMFA model generated provided good internal predictions for the activity of these compounds. nih.gov The resulting contour maps from the analysis highlight regions where steric bulk or specific electrostatic charges on the molecule would either increase or decrease its biological activity. This provides a visual guide for medicinal chemists to understand which parts of the 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea scaffold could be modified to improve potency.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net For CEU derivatives, CoMSIA models have been developed that show a strong correlation between these physicochemical parameters and the observed cell growth inhibition. nih.gov The analysis of 26 N-Aryl-3-(2-chloroethyl)ureas indicated that hydrophobic fields were particularly important for the inhibitory activity of these molecules. researchgate.net The statistical robustness of these models is confirmed through cross-validation techniques, which yielded high correlation coefficients, indicating strong predictive power. nih.gov

Below is a table summarizing the statistical validation of CoMFA and CoMSIA models for a series of CEU derivatives.

| Model Parameter | CoMFA | CoMSIA |

| Optimum Number of Components (ONC) | 10 | 4 |

| Cross-validated r² (q²) | 0.639 | 0.743 |

This data is based on a study of 56 structurally related CEU derivatives targeting the colchicine-binding site of tubulin. nih.gov

Theoretical Studies on Conformational Dynamics and Reactivity

Theoretical studies provide insight into the intrinsic properties of a molecule, such as its preferred shapes (conformations) and its chemical reactivity, which are critical determinants of its biological function.

Conformational analysis of related phenylurea compounds using computational methods like Density Functional Theory (DFT) has shown that rotation around the C(sp²)-N bond (the bond between the phenyl ring and the urea nitrogen) is significantly hindered. ulaval.ca This results in stable, distinct conformations, often referred to as syn and anti, which differ in the orientation of the phenyl ring relative to the rest of the urea structure. ulaval.ca The energy barrier for interconversion between these forms can be substantial, suggesting that the molecule may adopt a specific, preferred conformation when approaching its biological target. ulaval.ca This conformational preference is a key factor in how the molecule fits into a binding site and is essential for accurate molecular docking and 3D-QSAR studies.

The reactivity of this compound is centered on the chloroethyl group. This moiety functions as a "soft" alkylating agent, capable of forming a covalent bond with nucleophilic residues, such as cysteine or glutamate, on target proteins like β-tubulin. Theoretical studies can model this reaction by calculating the electronic structure of the molecule and mapping the reaction pathway. Such calculations can determine the activation energy required for the alkylation reaction, providing a quantitative measure of the molecule's reactivity and helping to explain the mechanism by which it covalently modifies its biological target.

Advanced Research Directions and Therapeutic Potential Assessment

Rational Design and Development of Novel CEU Analogues with Enhanced Specificity and Efficacy

The rational design of new anticancer agents is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic index of lead compounds. nih.gov For chloroethylurea analogues, research efforts are geared towards modifying their chemical structure to enhance their potency and selectivity against cancer cells.

One research program has focused on optimizing CEUs as agents that disrupt the self-assembly of microtubules, which are critical for cell division. nih.gov In this initiative, three series of phenylurea analogues were systematically prepared, derived from N-(3-ω-hydroxyalkyl or 4-ω-hydroxyalkyl or 3-ω-hydroxyalkynyl)-phenyl-N'-(2-chloroethyl)ureas. nih.gov The majority of these newly synthesized compounds demonstrated significant growth-inhibitory activity against various human tumor cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7). nih.gov

Notably, several of these novel CEU analogues exhibited a 50% growth inhibition (GI50) in the nanomolar range, representing a potency approximately one order of magnitude greater than previously described analogues. nih.gov These findings identify them as highly attractive hit compounds for the development of new alkylating antitubulin drugs. nih.gov The process of developing such analogues often involves molecular docking studies to predict how modifications will affect the binding of the compound to its biological target, a common strategy in rational drug design. nih.gov

Table 1: Growth Inhibitory Activity of Selected Novel CEU Analogues [Data based on findings from Moreau et al., 2005] nih.gov

| Cell Line | GI50 Range for Novel Analogues | Potency Increase (Approx.) |

| HT-29 (Colon Carcinoma) | 250 nM to 8 µM | ~10-fold |

| M21 (Skin Melanoma) | 250 nM to 8 µM | ~10-fold |

| MCF-7 (Breast Carcinoma) | 250 nM to 8 µM | ~10-fold |

Exploration of Synergistic Therapeutic Strategies in Combination with Other Anticancer Agents

Combination drug therapies are a foundational strategy in cancer treatment, designed to achieve greater efficacy, minimize drug dosage, and counteract the development of drug resistance. nih.govnih.gov The exploration of synergistic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising avenue for CEU-based therapies.

Research has shown that the interaction between CEUs and other agents can be complex. For instance, aryl chloroethyl ureas have been studied in conjunction with platinum-based drugs like cisplatin. cdnsciencepub.com One study revealed that pretreating cells with a CEU derivative that blocks the nuclear translocation of Thioredoxin-1 (TRX1) actually protected the cells against cisplatin cytotoxicity. cdnsciencepub.com While this specific interaction was antagonistic, it underscores the principle that CEUs can modulate cellular pathways that influence the efficacy of other chemotherapeutics.

The potential for synergistic strategies remains a vital area of investigation. For example, combining a microtubule-disrupting CEU with a drug that targets a different phase of the cell cycle could theoretically lead to a synergistic effect. Similarly, combining a CEU that targets the TRX1 system with an agent that induces oxidative stress could enhance cancer cell death. The success of such combination therapies often varies depending on the specific cancer genotype, highlighting the complexity of predicting these interactions. nih.gov Natural compounds such as quercetin and resveratrol have also been shown to act synergistically with conventional chemotherapeutic agents, suggesting another potential avenue for combination studies with CEUs. nih.gov

Investigation into Emerging Molecular Targets and Pathways

Identifying the specific molecular targets of anticancer drugs is crucial for understanding their mechanism of action and for developing more precise therapies. nih.gov Research into aryl chloroethyl ureas (CEUs) has uncovered specific and novel molecular interactions within cancer cells.

A primary molecular target identified for certain CEU derivatives is Thioredoxin-1 (TRX1). cdnsciencepub.com TRX1 is a key protein in cellular redox regulation and is considered an attractive target for cancer therapy. cdnsciencepub.com Studies have demonstrated that specific 14C-labeled CEU derivatives can covalently bind to TRX1. cdnsciencepub.com This binding has a profound functional consequence: it abrogates the nuclear translocation of TRX1, a process that can be induced by other agents like cisplatin. cdnsciencepub.com The cytotoxic activity of these CEUs was found to be linked to this loss of TRX1 function, as overexpressing TRX1 attenuated cytotoxicity, while suppressing it with siRNA increased the CEU's effect. cdnsciencepub.com This indicates a unique mechanism of action for these compounds. cdnsciencepub.com

In addition to TRX1, other CEU analogues have been specifically developed to act as microtubule-self-assembly disrupting agents. nih.gov This points to tubulin and the microtubule network as another key molecular target for this class of compounds. The ability of different CEU analogues to interact with distinct molecular targets—such as TRX1 or microtubules—highlights the versatility of the CEU chemical scaffold and the potential for designing analogues with highly specific mechanisms of action. This targeted approach aligns with modern anticancer strategies that focus on specific molecular and cellular abnormalities driving cancer growth. imrpress.comexplorationpub.com

Table 2: Identified Molecular Targets for Chloroethylurea (CEU) Analogues

| Molecular Target | CEU Analogue Class | Mechanism of Action | Reference |

| Thioredoxin-1 (TRX1) | Aryl Chloroethyl Ureas | Covalent binding; abrogation of nuclear translocation | cdnsciencepub.com |

| Microtubules/Tubulin | Phenylurea Analogues | Disruption of microtubule self-assembly | nih.gov |

Methodological Advancements in CEU Synthesis and Characterization

Advancements in synthetic organic chemistry are critical for producing novel CEU analogues for biological evaluation. Efficient and versatile synthetic routes allow for the systematic modification of the CEU scaffold to explore structure-activity relationships.

The synthesis of CEU analogues often involves multi-step procedures. For instance, the preparation of potent N-phenyl-N'-(2-chloroethyl)ureas designed as antitubulin agents involved the creation of three distinct series of analogues with specific functional groups. nih.gov The synthesis of related nitrosourea compounds, such as Semustine, has historically involved reacting phosgene (B1210022) with aziridine, followed by steps to form the 1,3-bis(2-chloroethyl)-urea intermediate, and subsequent nitrosation. wikipedia.org

More recent synthetic methods for creating unsymmetrical ureas, a class to which CEUs belong, offer alternative and potentially more efficient pathways. One such method involves a one-step carbonylation reaction. mdpi.com In this approach, a starting amine is reacted with triphosgene in the presence of a base (e.g., triethylamine) to generate an aryl isocyanate in situ. This reactive intermediate is then immediately treated with another amine to form the final unsymmetrical urea (B33335) product in good yield. mdpi.com A two-step alternative involves first preparing a carbamate intermediate, which is then subjected to a substitution reaction with the desired amine. mdpi.com These varied synthetic strategies provide medicinal chemists with a toolbox to efficiently generate diverse libraries of CEU analogues for anticancer screening.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or urea coupling reactions. For example, reacting 2-methoxyphenyl isocyanate with 2-chloroethylamine under anhydrous conditions at 0–5°C minimizes side reactions like hydrolysis. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted amines and urea byproducts . Challenges include controlling exothermic reactions and avoiding dimerization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions on aromatic rings (e.g., methoxy vs. chloroethyl groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm, while chloroethyl protons appear as triplets near δ 3.5–3.7 ppm .

- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.06 for C₁₀H₁₂ClN₂O₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers away from moisture (urea derivatives hydrolyze readily). Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the chloroethyl group influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : The chloroethyl moiety acts as a weak σ-donor, enabling ligand-metal interactions. In ruthenium(II) complexes (e.g., [RuCl₂(η⁶-C₆Me₆)(urea)]), the urea’s pyridyl nitrogen binds to Ru with a bond length of ~2.14 Å, comparable to similar ligands. The chloroethyl group’s steric bulk may reduce binding affinity compared to unsubstituted ureas . Electrochemical studies (cyclic voltammetry) can assess redox activity in metal complexes .

Q. What role do non-covalent interactions play in the crystal packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals N–H⋯O and N–H⋯Cl hydrogen bonds (e.g., N–Cl distances: 3.22–3.27 Å), forming 1D chains or 2D sheets. Weak van der Waals interactions between methoxyphenyl rings (π-stacking distance: ~3.8 Å) further stabilize the lattice . Computational tools (Hirshfeld surface analysis) quantify these interactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) model charge distribution: the urea carbonyl (C=O) is electrophilic (Mulliken charge: −0.45 e), while the chloroethyl Cl atom carries a partial positive charge (+0.18 e). Transition-state simulations (Gaussian 09) predict hydrolysis pathways, identifying water attack at C=O as rate-limiting .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar urea derivatives: How should researchers validate data?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs (e.g., endothermic peaks at 145°C vs. 152°C). Cross-validate with powder XRD to identify crystalline phases .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).

- Solubility : Use shake-flask method (PBS, pH 7.4) to guide formulation studies.

- Note: The methoxyphenyl group enhances membrane permeability but may reduce aqueous solubility .

Structural Optimization

Q. How does substituting the methoxy group with other electron-donating/withdrawing groups affect biological activity?

- Methodological Answer : Replace methoxy with nitro (electron-withdrawing) or methyl (electron-donating) groups. SAR studies show nitro derivatives exhibit higher kinase inhibition (e.g., IC₅₀ = 0.8 μM vs. 2.3 μM for methoxy) due to enhanced electrophilicity at the urea carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.